5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that belongs to the family of benzo[d]thiazole derivatives. It is an important compound that has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Synthesis of Novel Compounds
The synthesis and study of novel compounds involve complex chemical reactions to produce substances with potential applications in various fields, including pharmaceuticals and materials science. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide, demonstrating significant antibacterial and antifungal activity (Lamani, R. S., Shetty, N. S., Kamble, R., & Khazi, I. M., 2009) Lamani et al., 2009.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of synthesized compounds. For instance, the synthesis of 2′-(substituted)benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles and their evaluation for antimicrobial activity highlight the potential of these compounds in combating microbial infections (Burghate, M. K., Gandhe, S. V., Ajmire, M. G., & Berad, B., 2007) Burghate et al., 2007.
Anticancer Evaluations
Research into the anticancer properties of chemical compounds is critical for developing new therapeutic agents. A study on microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against various human cancer cell lines (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017) Tiwari et al., 2017.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .
Mode of Action
It’s worth noting that similar compounds have shown promising quorum-sensing inhibitory activities . They bind to the active site of the quorum sensing system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds .
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis . By inhibiting quorum sensing, these compounds can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, virulence production, and other pathogenesis . This could potentially make the bacteria less virulent and less likely to develop resistance.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect quorum sensing . Additionally, the solubility of the compound in various solvents suggests that its action, efficacy, and stability could be influenced by the chemical environment .
properties
IUPAC Name |
5-bromo-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIRADGLLNJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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